molecular formula C8H12O4 B1331445 Ethyl 2-(acetyloxy)cyclopropanecarboxylate CAS No. 72229-07-3

Ethyl 2-(acetyloxy)cyclopropanecarboxylate

Cat. No. B1331445
CAS RN: 72229-07-3
M. Wt: 172.18 g/mol
InChI Key: UWYCEOHZDOYNHX-UHFFFAOYSA-N
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Description

Ethyl 2-(acetyloxy)cyclopropanecarboxylate is a chemical compound with the molecular formula C8H12O4 . It is also known by other names such as Cyclopropanecarboxylic acid, 2-(acetyloxy)-, ethyl ester; Cyclopropanecarboxylic acid, 2-hydroxy-, ethyl ester, acetate; and Ethyl 2-acetoxycyclopropanecarboxylate .


Physical And Chemical Properties Analysis

Ethyl 2-(acetyloxy)cyclopropanecarboxylate has a density of 1.14g/cm3 and a boiling point of 204ºC at 760 mmHg . Its exact mass is 172.07400 and it has a LogP value of 0.50110 .

Scientific Research Applications

Organic Synthesis: Annulation Reagent

Ethyl 2-(acetyloxy)cyclopropanecarboxylate: is utilized as an annulation reagent in organic synthesis. It facilitates the conversion of aromatic compounds to 2-methylindanones under Friedel-Crafts conditions . This process is crucial for constructing complex organic molecules that can serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Pharmaceutical Industry: Synthesis of Coumarin Derivatives

In pharmaceutical research, this compound is employed in the synthesis of coumarin-3-carboxylate esters . These esters are significant due to their application in drug development, particularly for their anticoagulant and antibacterial properties. The compound’s role in facilitating cyclization reactions is essential for creating diverse coumarin structures used in medicinal chemistry.

Chemical Synthesis: Malonic Ester Synthesis

This compound is likely to be involved in malonic ester synthesis, a method used to prepare substituted acetic acids . It could be used to introduce cyclopropane rings into the molecular structure, which are valuable in the synthesis of various organic compounds due to their ring strain and reactivity.

Safety and Hazards

When handling Ethyl 2-(acetyloxy)cyclopropanecarboxylate, it’s important to avoid eating, drinking, or smoking. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 2-acetyloxycyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-11-8(10)6-4-7(6)12-5(2)9/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYCEOHZDOYNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298056
Record name ethyl 2-(acetyloxy)cyclopropanecarboxylate
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72229-07-3
Record name Ethyl 2-(acetyloxy)cyclopropanecarboxylate
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Record name NSC 120426
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Record name 72229-07-3
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Record name ethyl 2-(acetyloxy)cyclopropanecarboxylate
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Record name ethyl 2-(acetyloxy)cyclopropane-1-carboxylate
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